
9-Acridinamine, 2-methoxy-N-methyl-
Vue d'ensemble
Description
9-Acridinamine, 2-methoxy-N-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic aromatic amine that is commonly used in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 9-Acridinamine, 2-methoxy-N-methyl- is based on its ability to intercalate into the DNA helix. The compound binds to the minor groove of the DNA and inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks and ultimately results in cell death.
Biochemical and Physiological Effects
9-Acridinamine, 2-methoxy-N-methyl- has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells. Additionally, 9-Acridinamine, 2-methoxy-N-methyl- has been shown to have antimicrobial properties and can inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9-Acridinamine, 2-methoxy-N-methyl- in lab experiments is its fluorescence properties. The compound can be easily detected and quantified using fluorescence spectroscopy. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 9-Acridinamine, 2-methoxy-N-methyl- is its potential toxicity. The compound has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 9-Acridinamine, 2-methoxy-N-methyl- in scientific research. One potential direction is the development of new fluorescent probes based on the structure of the compound. These probes could be used to study various biological processes such as DNA replication and transcription. Additionally, there is potential for the compound to be used in the development of new anticancer agents. Further research is needed to fully understand the mechanism of action of 9-Acridinamine, 2-methoxy-N-methyl- and its potential applications in the field of medicine.
In conclusion, 9-Acridinamine, 2-methoxy-N-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound has been extensively used as a fluorescent probe to study DNA and RNA interactions and as an antitumor agent. The mechanism of action of the compound is based on its ability to intercalate into the DNA helix and inhibit the activity of topoisomerase II. The compound has several biochemical and physiological effects, including its ability to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. While there are advantages to using 9-Acridinamine, 2-methoxy-N-methyl- in lab experiments, there are also limitations due to its potential toxicity. Future research directions include the development of new fluorescent probes and potential applications in the field of medicine.
Applications De Recherche Scientifique
9-Acridinamine, 2-methoxy-N-methyl- has been extensively used in scientific research due to its fluorescence properties. It is commonly used as a fluorescent probe to study DNA and RNA interactions. The compound can intercalate into the DNA helix and emit fluorescence upon binding. This property has led to its use in the detection of DNA damage and DNA repair mechanisms. Additionally, 9-Acridinamine, 2-methoxy-N-methyl- has been used as an antitumor agent due to its ability to inhibit topoisomerase II activity.
Propriétés
IUPAC Name |
2-methoxy-N-methylacridin-9-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-16-15-11-5-3-4-6-13(11)17-14-8-7-10(18-2)9-12(14)15/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIDFYBPDBRGST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=C(C=CC2=NC3=CC=CC=C31)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30485568 | |
| Record name | 9-Acridinamine, 2-methoxy-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61299-59-0 | |
| Record name | 9-Acridinamine, 2-methoxy-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



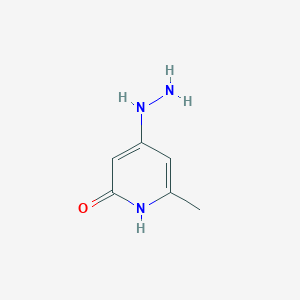
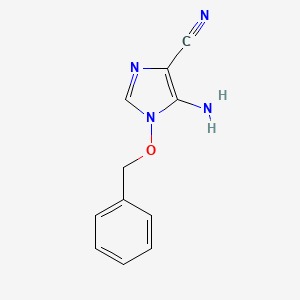
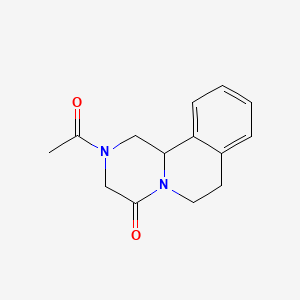
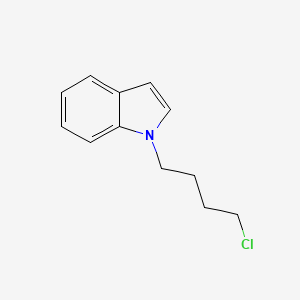
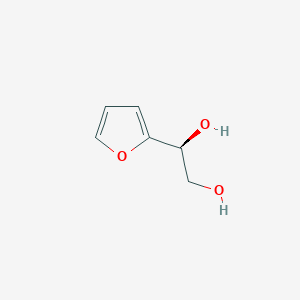
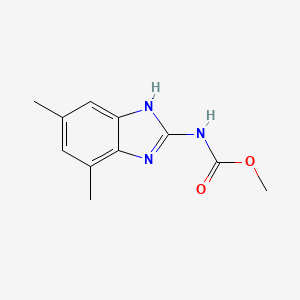
![3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B3354860.png)
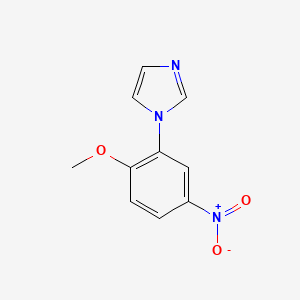
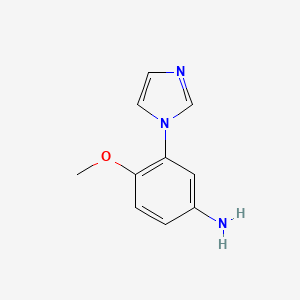
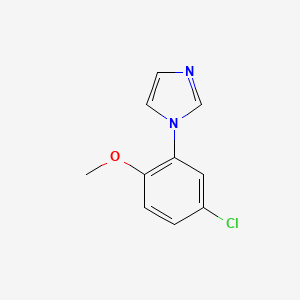


![Pyrido[3,4-C]pyridazine](/img/structure/B3354903.png)
